(4-Methyl-3-(piperidin-4-yl)phenyl)boronic acid
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Overview
Description
(4-Methyl-3-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperidine ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would include careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-(piperidin-4-yl)phenyl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(4-Methyl-3-(piperidin-4-yl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methyl-3-(piperidin-4-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst in the Suzuki-Miyaura coupling reaction. This complex facilitates the transfer of the boronic acid group to the aryl halide, forming a new carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring, used in similar coupling reactions.
Piperidineboronic acid: Contains a piperidine ring attached to the boronic acid group, used in the synthesis of pharmaceuticals.
4-Methylphenylboronic acid: Similar to (4-Methyl-3-(piperidin-4-yl)phenyl)boronic acid but lacks the piperidine ring.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C12H18BNO2 |
---|---|
Molecular Weight |
219.09 g/mol |
IUPAC Name |
(4-methyl-3-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H18BNO2/c1-9-2-3-11(13(15)16)8-12(9)10-4-6-14-7-5-10/h2-3,8,10,14-16H,4-7H2,1H3 |
InChI Key |
NVQKSWNUUMRTOX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C2CCNCC2)(O)O |
Origin of Product |
United States |
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